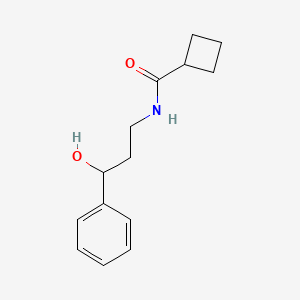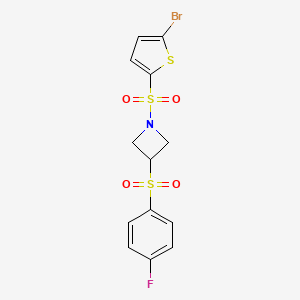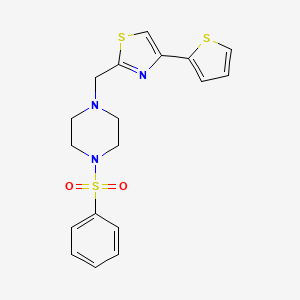
N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide” is a compound that contains a cyclobutanecarboxamide group, which is a four-membered cyclic amide, and a 3-hydroxy-3-phenylpropyl group, which is a propyl chain with a phenyl group and a hydroxy group at the third carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-hydroxy-3-phenylpropylamine with cyclobutanecarboxylic acid or its activated form . The exact conditions and reagents would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would consist of a cyclobutanecarboxamide core with a 3-hydroxy-3-phenylpropyl group attached to the nitrogen of the amide . The exact 3D structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
As an amide, this compound could undergo various reactions such as hydrolysis, reduction, and reactions with nucleophiles . The phenyl and hydroxy groups could also participate in various reactions typical for aromatic rings and alcohols, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the polar amide and hydroxy groups would likely make it somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación
Cyclobutane Ring in Drug Design
Cyclobutanes, such as N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide, are increasingly utilized in medicinal chemistry due to their unique structural features, including a puckered configuration, longer C−C bond lengths, and increased C−C π-character. These characteristics contribute to their chemical inertness despite being a highly strained carbocycle. The incorporation of cyclobutane rings in drug candidates can lead to favorable properties, such as preventing cis/trans-isomerization, replacing larger cyclic systems, enhancing metabolic stability, and filling hydrophobic pockets in target molecules (van der Kolk et al., 2022).
Catalysis and Organic Synthesis
Cyclobutanones and their derivatives, closely related to N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide, play a significant role in organic synthesis. For instance, 3-(2-Hydroxyphenyl)cyclobutanones can undergo palladium-catalyzed reactions with aryl bromides to afford arylated benzolactones through a sequence involving carbon-carbon bond cleavage and formation. This process highlights the potential of cyclobutane derivatives in facilitating complex organic transformations, which are crucial for synthesizing bioactive molecules and pharmaceuticals (Matsuda, Shigeno, & Murakami, 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-13(11-5-2-1-3-6-11)9-10-15-14(17)12-7-4-8-12/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHNHROWKAKSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B2754166.png)


![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B2754173.png)
![1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one](/img/structure/B2754174.png)

![6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)

![2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2754182.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2754183.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2754184.png)

